2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a complex organic compound that features a benzodioxole moiety, a chloro-substituted imidazo[1,2-a]pyridine core, and an aldehyde functional group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines
Mode of Action
Compounds with similar structures have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given the reported anticancer activity of similar compounds , it is likely that the compound affects pathways related to cell cycle regulation and apoptosis. The downstream effects of these disruptions could include halted cell proliferation and induced cell death.
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, disrupting normal cell cycle progression and promoting programmed cell death.
Biochemical Analysis
Biochemical Properties
2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for anti-inflammatory drug development. Additionally, the compound’s interaction with COX enzymes suggests its potential role in modulating other biochemical pathways related to inflammation and pain.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to exhibit cytotoxic activity against certain cancer cell lines, such as HeLa cells . This cytotoxicity is likely due to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis. Furthermore, the compound’s impact on gene expression can lead to changes in the production of proteins involved in cell growth and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX enzymes is achieved through competitive binding at the enzyme’s active site . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . This degradation can lead to a reduction in its efficacy and potency. Long-term studies in vitro and in vivo have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and cytotoxic activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, the compound may undergo phase I and phase II metabolic reactions, such as oxidation and conjugation, to form metabolites that are more easily excreted . These metabolic pathways can influence the compound’s bioavailability and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. The compound’s localization and accumulation can influence its activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to interact with transcription factors and influence gene expression, or to the mitochondria to affect cellular metabolism and energy production . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.
Construction of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate electrophile.
Introduction of the Chloro Substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Aldehyde Functionalization: The final step involves the formylation of the imidazo[1,2-a]pyridine ring, which can be achieved using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)-imidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the benzodioxole moiety, which may reduce its potential interactions with biological targets.
2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine: Lacks the aldehyde group, which may limit its ability to undergo certain chemical reactions.
Uniqueness
The presence of both the benzodioxole moiety and the chloro substituent in 2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde makes it unique in terms of its chemical reactivity and potential biological activity. This combination of functional groups allows for a diverse range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-2-4-14-17-15(11(7-19)18(14)6-10)9-1-3-12-13(5-9)21-8-20-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDASWTSIIVFRPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587513 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893612-37-8 | |
Record name | 2-(2H-1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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